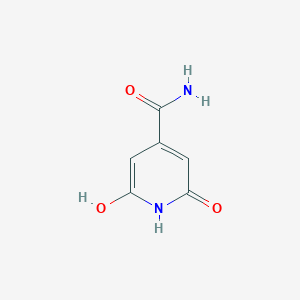

2,6-Dihydroxypyridine-4-carboxamide

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-hydroxy-6-oxo-1H-pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-6(11)3-1-4(9)8-5(10)2-3/h1-2H,(H2,7,11)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUQTDZQLZTGGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547357 | |

| Record name | 6-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14533-64-3 | |

| Record name | 1,2-Dihydro-6-hydroxy-2-oxo-4-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14533-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Investigations of 2,6 Dihydroxypyridine 4 Carboxamide

Quantum Chemical Characterization of the Molecular System

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the intrinsic properties of molecular systems. For 2,6-Dihydroxypyridine-4-carboxamide, these computational methods are invaluable for elucidating its structural and electronic characteristics.

Molecular Geometry Optimization and Conformational Analysis

The initial step in the computational study of a molecule is the optimization of its geometry to find the most stable arrangement of its atoms in three-dimensional space. This process involves finding the minimum energy structure on the potential energy surface. For molecules with rotatable bonds, such as the carboxamide group in this compound, a conformational analysis is crucial to identify the most stable conformer. researchgate.net This is often achieved by performing a potential energy surface (PES) scan, which systematically rotates specific dihedral angles and calculates the corresponding energy. tandfonline.com

Interactive Table: Optimized Geometrical Parameters (Hypothetical Data)

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C2-N1 | 1.35 |

| Bond Length | C6-N1 | 1.36 |

| Bond Length | C4-C(O)NH2 | 1.50 |

| Bond Length | C=O (amide) | 1.25 |

| Bond Angle | C2-N1-C6 | 120.5 |

| Bond Angle | N1-C4-C(O)NH2 | 118.0 |

| Dihedral Angle | C3-C4-C(O)-N | 15.0 |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. bohrium.comresearchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This can also indicate a higher potential for biological activity. bohrium.com In the context of this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack. Typically, the HOMO is localized on electron-rich regions, while the LUMO is found on electron-deficient areas. For similar pyridine (B92270) derivatives, the HOMO is often distributed over the pyridine ring and the substituent groups, while the LUMO can be centered on the ring or specific electron-withdrawing groups. nih.gov

Interactive Table: Frontier Molecular Orbital Energies (Hypothetical Data)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Charge Distribution Analysis (e.g., Mulliken Population Analysis, Natural Population Analysis)

Understanding the distribution of electronic charge within a molecule is essential for predicting its reactivity and intermolecular interactions. Mulliken population analysis and Natural Population Analysis (NPA) are two common methods used to calculate the partial atomic charges on each atom. uni-muenchen.deresearchgate.net While Mulliken analysis is a widely used and computationally inexpensive method, it is known to be sensitive to the choice of basis set. uni-muenchen.dewikipedia.org NPA, which is derived from the Natural Bond Orbital (NBO) analysis, often provides a more robust and less basis-set-dependent description of the atomic charges. researchgate.net

In this compound, the charge distribution would be significantly influenced by the electronegative oxygen and nitrogen atoms. It is expected that the oxygen atoms of the hydroxyl and carboxamide groups, as well as the nitrogen atom in the pyridine ring, will carry negative partial charges. researchgate.net Conversely, the hydrogen atoms, particularly those of the hydroxyl and amide groups, and the carbon atoms bonded to these electronegative atoms, are expected to have positive partial charges. researchgate.net This charge distribution is critical for understanding the molecule's electrostatic interactions and its ability to form hydrogen bonds. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution of a molecule in three dimensions. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's reactive sites. uni-muenchen.deresearchgate.net Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. researchgate.net Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are the likely sites for nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and carboxamide groups, as well as the nitrogen atom of the pyridine ring, highlighting these as the primary sites for interaction with electrophiles. tandfonline.comresearchgate.net The hydrogen atoms of the hydroxyl and amide groups would be characterized by positive potential, indicating their role as hydrogen bond donors. tandfonline.com The MEP map provides a more intuitive and comprehensive picture of reactivity than simple atomic charges alone. uni-muenchen.de

Natural Bonding Orbital (NBO) Theory for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "Lewis-like" structures. researchgate.netyoutube.com It goes beyond the simple picture of localized bonds by quantifying the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. uba.ar These donor-acceptor interactions, also known as hyperconjugation, are key to understanding the stability of the molecule and the nature of its intramolecular interactions. researchgate.net

In this compound, NBO analysis can reveal important interactions such as the delocalization of lone pair electrons from the oxygen and nitrogen atoms into the antibonding orbitals of the pyridine ring (n → π* interactions). tandfonline.com It can also quantify the π → π* interactions within the aromatic system, which contribute to its stability. tandfonline.com The second-order perturbation theory analysis within the NBO framework provides the stabilization energies associated with these delocalization events, offering a quantitative measure of their importance. uba.ar

Interactive Table: NBO Analysis - Donor-Acceptor Interactions (Hypothetical Data)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N1 | π(C2-C3) | 15.2 |

| LP(1) O(hydroxyl) | σ(C2-N1) | 5.8 |

| π(C2=C3) | π(C4=C5) | 20.5 |

| LP(1) O(amide) | π(C=O) | 2.1 |

Prediction of Non-linear Optical (NLO) Properties

Molecules with large delocalized π-electron systems and significant charge separation can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. tandfonline.com The key parameter for assessing the second-order NLO response of a molecule is the first hyperpolarizability (β). rsc.org Computational methods, particularly DFT, can be used to predict the NLO properties of molecules. tandfonline.com

The presence of electron-donating groups (the hydroxyl groups) and an electron-withdrawing group (the carboxamide group) on the pyridine ring of this compound suggests that it may possess NLO activity. tandfonline.com The delocalization of π-electrons across the molecule, facilitated by the donor-acceptor character of the substituents, can lead to a significant first hyperpolarizability. nih.gov The magnitude of the NLO response is often compared to that of a standard NLO material like urea (B33335). tandfonline.com Computational studies on similar compounds have shown that dimerization can significantly enhance the NLO properties. tandfonline.com

Conceptual Density Functional Theory (CDFT) for Global Reactivity Parameters

Conceptual Density Functional Theory (CDFT) serves as a powerful tool for understanding the global reactivity of molecules. By calculating various electronic properties, CDFT provides insights into the stability and reactivity of chemical species. For this compound, also known as citrazinic acid, these parameters help to predict its behavior in chemical reactions.

Key global reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. A smaller energy gap between the HOMO and LUMO suggests higher reactivity. researchgate.net Chemical hardness and softness are measures of the molecule's resistance to change in its electron distribution. A harder molecule is less reactive, while a softer molecule is more reactive. The electrophilicity index quantifies the ability of a molecule to accept electrons.

Theoretical calculations for these parameters are typically performed using methods like the B3LYP functional with a basis set such as 6-311++G(d,p). researchgate.nettandfonline.com These calculations can be carried out for the molecule in both the gas phase and in solution to understand the influence of the solvent on reactivity.

Below is a table summarizing the calculated global reactivity parameters for a related compound, which can provide a comparative understanding.

| Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital energy |

| LUMO | Lowest Unoccupied Molecular Orbital energy |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies |

| Ionization Potential (I) | Energy required to remove an electron |

| Electron Affinity (A) | Energy released when an electron is added |

| Electronegativity (χ) | Tendency to attract electrons |

| Chemical Hardness (η) | Resistance to change in electron distribution |

| Chemical Softness (S) | Reciprocal of chemical hardness |

| Electrophilicity Index (ω) | Ability to accept electrons |

Tautomerism and Isomerism within the this compound System

Theoretical Elucidation of Tautomeric Forms (e.g., Dihydroxypyridine, Pyridinone)

This compound can exist in several tautomeric forms due to the migration of protons. The primary tautomers are the dihydroxypyridine form and various pyridinone forms. In the dihydroxypyridine form, both oxygen atoms are present as hydroxyl (-OH) groups. In the pyridinone forms, one or both oxygen atoms are part of a carbonyl (C=O) group, with the proton having moved to the nitrogen atom of the pyridine ring.

Computational studies, often employing Density Functional Theory (DFT), are crucial for identifying and characterizing these tautomers. chemrxiv.orgacs.org These theoretical methods can predict the geometries and vibrational frequencies of the different tautomeric structures. The relative stability of these forms is highly dependent on the environment, such as the solvent. wikipedia.org For instance, studies on the parent compound, 2,6-dihydroxypyridine (B1200036), show that the pyridinone tautomer is more prevalent in polar solvents like ethanol, water, and DMSO. wikipedia.org The carboxamide group at the 4-position can further influence the tautomeric equilibrium.

Relative Stability and Interconversion Pathways of Tautomers

Theoretical calculations are instrumental in determining the relative stabilities of the tautomers by comparing their energies. The tautomer with the lowest calculated energy is predicted to be the most stable. The energy difference between tautomers indicates the position of the equilibrium.

Furthermore, computational methods can map the potential energy surface for the interconversion between tautomers. This allows for the identification of transition states and the calculation of activation energy barriers for the proton transfer reactions. researcher.life Understanding these interconversion pathways is essential for a complete picture of the molecule's dynamic behavior. The relative stability can be influenced by factors such as intramolecular hydrogen bonding and the electronic effects of the carboxamide substituent.

Intermolecular Interactions and Aggregation Phenomena

Characterization of Hydrogen Bonding Networks

The presence of hydroxyl, carbonyl, and amide groups in this compound allows for the formation of extensive intermolecular hydrogen bonding networks. researchgate.netacs.orgresearchgate.net These hydrogen bonds play a critical role in the solid-state structure and the behavior of the molecule in solution.

X-ray crystallography and computational modeling are used to characterize these hydrogen bonds. nih.gov Key parameters such as bond lengths and angles are determined to assess the strength and geometry of these interactions. For example, O-H···N and N-H···O hydrogen bonds are commonly observed, linking molecules into chains, sheets, or more complex three-dimensional structures. nih.gov In the solid state, these networks dictate the crystal packing and can significantly influence the physical properties of the material.

Theoretical Studies on Dimer and Higher-Order Aggregate Formation (e.g., J-type, H-type dimers)

This compound has a strong tendency to form dimers and higher-order aggregates, particularly in solution. acs.orgresearchgate.net Theoretical studies are vital for understanding the structure and stability of these aggregates.

Computational calculations can optimize the geometries of different dimer configurations, such as head-to-head and head-to-tail arrangements. tandfonline.com These studies can also predict the binding energies of the dimers, providing insight into their thermodynamic stability. researchgate.net The nature of the interactions within these aggregates, which are primarily hydrogen bonds, can be analyzed using techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. researchgate.net

Analysis of Weak Non-Covalent Interactions (e.g., van der Waals forces, reduced density gradient method)

A thorough understanding of the three-dimensional structure and crystal packing of this compound necessitates a detailed analysis of the weak non-covalent interactions that govern its supramolecular assembly. These interactions, while individually weak, collectively play a crucial role in determining the stability and physicochemical properties of the compound. Computational methods, particularly those based on electron density, provide powerful tools for visualizing and quantifying these subtle forces.

The Reduced Density Gradient (RDG) method is a prominent computational technique used to identify and characterize non-covalent interactions in real space. kocaeli.edu.trresearchgate.net It analyzes the deviation of the electron density from a uniform electron gas model. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the electron density Hessian, different types of interactions can be distinguished. This visualization, often referred to as a Non-Covalent Interaction (NCI) plot, uses a color-coded isosurface to represent the nature and strength of these interactions.

In NCI plots, large, low-density spikes in the RDG correspond to non-covalent contacts. The color of the isosurface provides qualitative information about the interaction type:

Blue regions indicate strong attractive interactions, typically corresponding to hydrogen bonds.

Green regions signify weaker attractive interactions, characteristic of van der Waals forces.

Red regions denote repulsive interactions, such as steric clashes between atoms.

In the context of this compound, several types of non-covalent interactions are anticipated. The presence of hydroxyl and carboxamide groups makes it a potent donor and acceptor for hydrogen bonds. The aromatic pyridine ring can participate in π-π stacking interactions, a form of van der Waals force. frontiersin.org

The following table summarizes the types of non-covalent interactions that would be expected in this compound and how they would be characterized by RDG analysis, based on findings from analogous molecular systems.

| Interaction Type | Interacting Groups | Expected RDG-NCI Signature | Strength |

| Hydrogen Bonding | Amide N-H with Pyridine N | Blue isosurface between H and N | Strong |

| Amide N-H with Carbonyl O | Blue isosurface between H and O | Strong | |

| Hydroxyl O-H with Carbonyl O | Blue isosurface between H and O | Strong | |

| Hydroxyl O-H with Pyridine N | Blue isosurface between H and N | Strong | |

| van der Waals | Aromatic ring stacking | Extended green isosurface between rings | Moderate |

| Aliphatic C-H with various atoms | Small green isosurfaces | Weak | |

| Steric Repulsion | Crowded atomic regions | Red isosurface | Repulsive |

This table is a representation of expected interactions based on the molecular structure and published data on similar compounds.

The interplay of these hydrogen bonds and van der Waals forces, including potential π-π stacking, would create a complex and robust three-dimensional network. The specific arrangement and relative strengths of these interactions would be crucial in determining the polymorphic form of the solid state, which in turn influences properties like solubility and stability. Computational analyses such as the RDG method are therefore indispensable for a comprehensive structural elucidation of this compound.

Advanced Spectroscopic Characterization of 2,6 Dihydroxypyridine 4 Carboxamide

Vibrational Spectroscopy for Structural and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the functional groups and skeletal structure of a molecule.

Fourier Transform Infrared (FT-IR) Analysis and Band Assignment

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides critical information on the functional groups present. For 2,6-Dihydroxypyridine-4-carboxamide, the key vibrational bands are expected in distinct regions of the spectrum.

The high-frequency region (above 3000 cm⁻¹) is dominated by stretching vibrations of O-H and N-H bonds. The two hydroxyl (-OH) groups on the pyridine (B92270) ring are expected to produce broad absorption bands, typically in the 3200-3500 cm⁻¹ range, due to intermolecular hydrogen bonding. The amide (-CONH₂) group will exhibit two distinct N-H stretching bands: an asymmetric stretch typically around 3350 cm⁻¹ and a symmetric stretch near 3180 cm⁻¹.

The carbonyl (C=O) stretching vibration of the primary amide, known as the Amide I band, is one of the most intense absorptions in the spectrum and is anticipated to appear in the 1650-1680 cm⁻¹ region. The Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching, is expected around 1620-1650 cm⁻¹. Vibrations associated with the pyridine ring, including C=C and C=N stretching, typically occur in the 1400-1600 cm⁻¹ range. nist.govresearchgate.net

Table 1: Predicted FT-IR Band Assignments for this compound

| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3500 (broad) | O-H Stretch | Hydroxyl (-OH) |

| ~3350 | Asymmetric N-H Stretch | Amide (-CONH₂) |

| ~3180 | Symmetric N-H Stretch | Amide (-CONH₂) |

| 1650-1680 | C=O Stretch (Amide I) | Amide (-CONH₂) |

| 1620-1650 | N-H Bend (Amide II) | Amide (-CONH₂) |

Fourier Transform Raman (FT-Raman) Analysis and Vibrational Modes

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. Vibrations that cause a significant change in molecular polarizability are typically Raman active.

For this compound, the symmetric vibrations of the pyridine ring are expected to produce strong signals in the Raman spectrum. Specifically, the ring breathing mode, a highly characteristic vibration for aromatic and heteroaromatic rings, is anticipated to be a prominent feature, often appearing around 990-1030 cm⁻¹. researchgate.net While the C=O stretch is strong in the IR spectrum, it often appears with medium intensity in the Raman spectrum. In contrast, C=C and C-C stretching vibrations within the pyridine ring, which may be weak in the IR spectrum, are often more intense in the Raman spectrum. nih.gov The O-H and N-H stretching vibrations are typically weak and less defined in Raman spectra compared to FT-IR.

Table 2: Predicted FT-Raman Vibrational Modes for this compound

| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3050-3100 | Aromatic C-H Stretch | Pyridine Ring |

| 1650-1680 | C=O Stretch (Amide I) | Amide (-CONH₂) |

| 1400-1600 | C=C and C=N Stretches | Pyridine Ring |

Correlation of Experimental Vibrational Spectra with Quantum Chemical Calculations

To achieve unambiguous assignment of vibrational modes, experimental FT-IR and FT-Raman spectra are often correlated with theoretical calculations. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used for this purpose. researchgate.netresearchgate.net

The standard procedure involves optimizing the molecular geometry of this compound using a DFT method, such as B3LYP, with an appropriate basis set (e.g., 6-311++G(d,p)). nih.gov Following geometry optimization, vibrational frequencies are calculated. The calculated frequencies are systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data. nih.gov The Potential Energy Distribution (PED) is then analyzed to determine the contribution of different internal coordinates to each vibrational mode, leading to a precise and reliable assignment of the observed spectral bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignment and Spin-Spin Coupling

¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. In this compound, several distinct proton signals are expected.

The two protons on the pyridine ring are in unique chemical environments and should appear as two distinct signals in the aromatic region of the spectrum. Given the electron-withdrawing nature of the carboxamide group and the electron-donating nature of the hydroxyl groups, these protons are expected to resonate as singlets in the range of 6.0-7.5 ppm. The protons of the primary amide (-CONH₂) will likely appear as two broad singlets, typically in the 7.0-8.5 ppm range. The chemical shift of these protons can be highly dependent on solvent, concentration, and temperature. Similarly, the two hydroxyl (-OH) protons are expected to produce a broad singlet, potentially in a wide range from 5.0 to 12.0 ppm, also subject to exchange and hydrogen bonding effects.

Table 3: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |

|---|---|---|

| 6.0 - 7.5 | Singlet | Pyridine Ring (C3-H, C5-H) |

| 7.0 - 8.5 | Broad Singlet | Amide (-CONH₂) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignment

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, which has C₆H₆N₂O₃ as its molecular formula, six distinct carbon signals are expected, assuming the molecule does not possess a plane of symmetry that would make certain carbons chemically equivalent.

The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing in the 165-175 ppm region. rsc.org The two carbons attached to the hydroxyl groups (C2 and C6) are also expected to be significantly downfield, likely in the 150-165 ppm range, due to the deshielding effect of the oxygen atoms. The remaining three carbons of the pyridine ring (C3, C4, and C5) would resonate at higher field, with their precise chemical shifts influenced by the positions of the various substituents. scielo.br

Table 4: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| 165 - 175 | Amide Carbonyl (C=O) |

| 150 - 165 | C2, C6 (Carbons bonded to -OH) |

| 130 - 150 | C4 (Carbon bonded to -CONH₂) |

Advanced Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Structural Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. Techniques such as COSY, HSQC (or HMQC), and HMBC provide detailed information about the connectivity of atoms within the molecule, overcoming the limitations of one-dimensional NMR spectra, especially in complex systems. youtube.comsdsu.edu

Correlation SpectroscopY (COSY) is a homonuclear technique that reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For this compound, a COSY spectrum would be expected to show correlations between adjacent protons. The protons on the pyridine ring at positions 3 and 5 would show a cross-peak, confirming their scalar coupling. Similarly, the protons of the amide (-NH₂) group could potentially show a correlation with each other, depending on their chemical environment and exchange rate.

Heteronuclear Single Quantum Coherence (HSQC) , or its predecessor Heteronuclear Multiple Quantum Coherence (HMQC), is a heteronuclear 2D NMR technique that maps protons directly attached to a carbon atom. sdsu.edu It correlates the ¹H and ¹³C chemical shifts through one-bond J-coupling. youtube.com An HSQC spectrum of this compound would show distinct cross-peaks connecting the proton signals of the pyridine ring (H3 and H5) to their corresponding carbon signals (C3 and C5). This is crucial for the definitive assignment of the carbon signals in the ¹³C NMR spectrum.

The table below summarizes the hypothetical, yet expected, key 2D NMR correlations for this compound, which are critical for its complete structural assignment.

| Proton (¹H) | COSY Correlations (¹H) | HSQC/HMQC Correlations (¹³C) | HMBC Correlations (¹³C) |

| H3 | H5 | C3 | C2, C4, C5 |

| H5 | H3 | C5 | C3, C4, C6 |

| -NH₂ | - | - | C=O, C4 |

| -OH (at C2) | - | - | C2, C3 |

| -OH (at C6) | - | - | C5, C6 |

Note: Correlations involving exchangeable protons (-OH, -NH₂) may not always be observed or may be broad, depending on the solvent and temperature.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides valuable insights into the electronic structure and photophysical properties of molecules by examining the transitions between different electronic energy levels. nih.gov

The UV-Vis absorption spectrum of a molecule reveals the wavelengths of light that are absorbed, promoting electrons from a ground electronic state to a higher energy excited state. wikipedia.org For molecules containing π-systems and heteroatoms with non-bonding electrons, the most common transitions are π → π* and n → π*. nih.gov

The UV-Vis absorption characteristics of this compound are expected to be very similar to its parent compound, citrazinic acid (2,6-dihydroxypyridine-4-carboxylic acid). Studies on citrazinic acid in aqueous solutions show a spectrum characterized by two main absorption bands. uniss.it

A strong absorption band in the deep UV region, typically around 235 nm. This band is attributed to a high-energy π → π * transition, which involves the excitation of an electron from a bonding π molecular orbital to an antibonding π* orbital within the conjugated aromatic pyridine ring. uniss.itutoronto.ca

A second, less intense absorption band at a longer wavelength, observed around 344 nm. This absorption is assigned to an n → π * transition. uniss.it This transition involves promoting a non-bonding electron, likely from one of the oxygen or nitrogen heteroatoms, to an antibonding π* orbital of the pyridine ring. youtube.com These transitions are generally weaker and occur at lower energy (longer wavelength) than π → π* transitions. scispace.com

The presence of the carboxamide group in place of the carboxylic acid is expected to cause only minor shifts (solvatochromic shifts) in the absorption maxima compared to citrazinic acid.

| Absorption Band (λmax) | Molar Absorptivity (ε) | Assignment |

| ~235 nm | High | π → π |

| ~344 nm | Low | n → π |

Data based on the closely related compound, citrazinic acid. uniss.it

Fluorescence is the emission of light from a molecule after it has absorbed light. This compound, containing the citrazinic acid fluorophore, is known to be a fluorescent compound. nih.gov The system is particularly noted for its contribution to the blue emission observed in carbon dots synthesized from citric acid and a nitrogen source. wikipedia.org

The fluorescence properties are highly dependent on the chemical environment, including pH and concentration, which can influence tautomeric forms and aggregation states. nih.gov In aqueous solutions, the monomeric form of the parent compound, citrazinic acid, exhibits a characteristic wide emission band in the blue region of the visible spectrum, with a maximum peaking at approximately 440 nm. uniss.itnih.gov This emission results from the radiative decay from the lowest singlet excited state (S₁) back to the ground state (S₀) after initial excitation, typically via the n → π* absorption band.

At higher concentrations, aggregation can occur, leading to the formation of dimers or other aggregates. These aggregates can have different fluorescence properties, often leading to a decrease in the monomer emission intensity and the appearance of new, shifted emission bands. uniss.it The fluorescence of the this compound system is also sensitive to pH due to the presence of acidic hydroxyl groups and the basic pyridine nitrogen, which can be protonated or deprotonated, altering the electronic structure of the fluorophore. nih.gov

| Property | Value |

| Excitation Maximum | ~348 nm |

| Emission Maximum | ~440 nm |

| Observed Color | Blue |

Data based on the closely related compound, citrazinic acid. nih.gov

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com It provides definitive information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

A single-crystal X-ray diffraction (SCXRD) analysis of this compound would provide a definitive map of electron density, allowing for the precise determination of its solid-state structure. The analysis would yield key crystallographic data, including the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group.

Hypothetical Crystallographic Data Table

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Molecules per unit cell (Z) | e.g., 2, 4 |

| Calculated Density (ρ) | g/cm³ |

The analysis of crystal packing reveals how individual molecules are arranged in the crystal lattice, which is governed by various intermolecular interactions. mdpi.com For this compound, the molecular structure is rich in hydrogen bond donors (the two -OH groups and the -NH₂ group) and acceptors (the two ring oxygens/hydroxyls, the pyridine nitrogen, and the carboxamide oxygen).

Therefore, the crystal structure is expected to be dominated by an extensive network of intermolecular hydrogen bonds. Key interactions would likely include:

N-H···O bonds: The amide N-H donors forming hydrogen bonds with the carbonyl oxygen of a neighboring molecule, often leading to the formation of dimeric or chain motifs.

O-H···O bonds: The hydroxyl groups hydrogen bonding to the carbonyl oxygen or other hydroxyl groups.

O-H···N bonds: The hydroxyl groups donating to the pyridine nitrogen atom of an adjacent molecule. mdpi.com

Synthetic Methodologies for 2,6 Dihydroxypyridine 4 Carboxamide and Its Derivatives

Strategies for the Construction of the 2,6-Dihydroxypyridine (B1200036) Core

The formation of the foundational 2,6-dihydroxypyridine scaffold is a critical first step in the synthesis of the target carboxamide. Various synthetic strategies have been developed to achieve this, ranging from classical condensation reactions to more modern, yield-optimized approaches.

Established Synthetic Pathways to Dihydroxypyridine Scaffolds

A prominent and well-documented method for the synthesis of the 2,6-dihydroxypyridine core, specifically leading to the precursor 2,6-dihydroxyisonicotinic acid (citrazinic acid), involves the reaction of citric acid with urea (B33335). This one-pot synthesis is attractive due to the readily available and inexpensive starting materials. The reaction proceeds by heating an aqueous solution of citric acid and urea, leading to the formation of citrazinamide, which can then be hydrolyzed to citrazinic acid. google.com

Another established route to dihydroxypyridine derivatives involves the use of malonates. For instance, diethyl malonate can be used as a starting material in a multi-step process to construct the pyridine (B92270) ring. google.comgoogle.com A general strategy involves the condensation of a malonate derivative with an appropriate nitrogen source, followed by cyclization to form the dihydroxypyridine ring.

The bacterial degradation of nicotine (B1678760) also presents a biochemical pathway to the 2,6-dihydroxypyridine core. Certain microorganisms, such as Arthrobacter nicotinovorans, metabolize nicotine, leading to the formation of 2,6-dihydroxypyridine as an intermediate. wikipedia.org While this is a biological pathway, it provides insight into the structure's formation.

Modifications for Improved Yield and Selectivity

To enhance the efficiency of the synthesis of the 2,6-dihydroxypyridine core, particularly from citric acid and urea, modifications to the reaction conditions have been explored. A patented method describes a hydrothermal reaction approach that significantly improves the yield of citrazinic acid. This process involves dissolving citric acid and urea in deionized water, followed by heating in a reaction kettle. This method boasts high product purity (>96%) and yields ranging from 70-85%.

Another patented process for preparing "citrazinamide" directly from citric acid and urea highlights the influence of the solvent on the reaction yield. By conducting the reaction in ethylene (B1197577) glycol at 130-133°C, a 55% yield of crude citrazinamide was achieved. google.com Repeating the reaction in glycerol (B35011) under similar conditions increased the yield to 59%. google.com These modifications demonstrate that careful selection of solvent and temperature can significantly impact the efficiency of the core scaffold's synthesis.

Functionalization Approaches at the C4 Position for Carboxamide Synthesis

Once the 2,6-dihydroxypyridine core with a carboxylic acid at the C4 position is obtained, the next critical step is the formation of the carboxamide group. This is typically achieved through amidation reactions of the carboxylic acid precursor.

Amidation Reactions from 2,6-Dihydroxypyridine-4-carboxylic Acid Precursors

The direct conversion of 2,6-dihydroxyisonicotinic acid (citrazinic acid) to 2,6-dihydroxypyridine-4-carboxamide can be achieved through various amidation methods. A straightforward approach involves the reaction of the carboxylic acid with an ammonia (B1221849) source.

Modern peptide coupling reagents offer a highly efficient and controlled method for amide bond formation and can be applied to the synthesis of this compound. These reagents activate the carboxylic acid, facilitating its reaction with an amine. Commonly used classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. americanpeptidesociety.org They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with the amine. To suppress side reactions and reduce racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often employed. americanpeptidesociety.orguniurb.it

Uronium/Aminium Salts: Reagents such as HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high efficiency and rapid reaction times. peptidescientific.com

Phosphonium Salts: Reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective activators of carboxylic acids for amidation.

The general procedure for using these coupling reagents involves dissolving the carboxylic acid in a suitable solvent, adding the coupling reagent and an amine source, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.

| Coupling Reagent Class | Example Reagents | Additives |

| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt |

| Uronium/Aminium Salts | HATU, HBTU, HCTU | None typically required |

| Phosphonium Salts | BOP, PyBOP, PyAOP | None typically required |

Alternative Synthetic Routes to Incorporate the Carboxamide Moiety (e.g., from nitriles)

An alternative strategy for the synthesis of the carboxamide functional group at the C4 position involves the hydrolysis of a nitrile precursor, namely 4-cyano-2,6-dihydroxypyridine. The hydrolysis of cyanopyridines can be controlled to yield either the amide or the carboxylic acid. google.com

The synthesis of the 4-cyanopyridine (B195900) precursor can be achieved through various methods. For instance, 4-methylpyridine (B42270) can be converted to 4-cyanopyridine in high yield (>98%) through a vapor-phase ammoxidation reaction in the presence of a catalyst. thieme-connect.de While this provides a route to a cyanopyridine, the subsequent introduction of the hydroxyl groups at the 2 and 6 positions would be necessary.

A more direct approach would involve the synthesis of a 2,6-disubstituted-4-cyanopyridine that can be converted to the dihydroxy derivative. The hydrolysis of the nitrile group to a carboxamide can be achieved under either acidic or basic conditions. google.com For example, the hydrolysis of cyanopyridines in the presence of a base can be controlled to favor the formation of the amide. google.com

Regioselective Derivatization and Substitution on the Pyridine Ring

Further functionalization of the this compound ring can lead to a diverse range of derivatives. The directing effects of the existing substituents (two hydroxyl groups and a carboxamide group) play a crucial role in determining the position of subsequent electrophilic substitution reactions.

Regioselective halogenation of pyridine derivatives is a common transformation. For pyridine N-oxides, a highly regioselective halogenation at the 2-position can be achieved under mild conditions. nih.gov While this compound is not an N-oxide, the principles of regioselectivity governed by the electron-donating hydroxyl groups and the electron-withdrawing carboxamide group would dictate the outcome of halogenation reactions.

Nitration is another important electrophilic aromatic substitution. The nitration of 2-substituted 4,6-dihydroxypyrimidines has been shown to occur at the 5-position. researchgate.net Similarly, the nitration of 3-hydroxypyrazine-2-carboxamide (B1682577) can be optimized to achieve high yields of the 6-nitro derivative. researchgate.netuns.ac.id These examples suggest that the position between the two hydroxyl groups (the 3 and 5 positions) on the 2,6-dihydroxypyridine ring would be activated towards electrophilic attack, with the precise location influenced by the electronic and steric effects of the C4-carboxamide group. Enzymatic hydroxylations also offer a high degree of regioselectivity in modifying pyridine carboxylic acids. nih.gov

Development of Novel and Efficient Synthetic Routes for this compound and its Derivatives

The pursuit of novel and efficient synthetic methodologies for this compound, also known as citrazinamide, and its derivatives is driven by the need for greener, more economical, and higher-yielding processes. Research in this area has evolved from classical methods to the application of modern catalytic systems and advanced coupling agents that offer significant advantages in terms of reaction conditions, substrate scope, and waste reduction.

Historical Synthetic Approaches

An established method for the preparation of citrazinamide involves the reaction of citric acid or aconitic acid with urea. A process patented in 1956 describes heating a mixture of citric acid monohydrate and urea in a solvent such as ethylene glycol. This reaction proceeds at elevated temperatures, typically in the range of 130-133°C, to yield the crude citrazinamide after cooling and precipitation. While this method provides a direct route to the target molecule from readily available starting materials, it is often characterized by low to moderate yields and can require significant energy input due to the high reaction temperatures nih.gov.

Table 1: Classical Synthesis of Citrazinamide

| Starting Materials | Reagents | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|---|

| Citric acid monohydrate | Urea | Ethylene glycol | 130-133°C | Crude citrazinamide | nih.gov |

Modern Amidation Strategies

Contemporary organic synthesis offers a plethora of more efficient and milder alternatives for the formation of amide bonds, which can be readily applied to the synthesis of this compound from its corresponding carboxylic acid, 2,6-dihydroxypyridine-4-carboxylic acid (citrazinic acid). These modern methods generally involve the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine.

Amide Coupling Reagents:

A widely adopted strategy in modern amide synthesis is the use of coupling reagents. These reagents activate the carboxylic acid, forming a highly reactive intermediate that readily reacts with an amine. This approach is characterized by high yields, mild reaction conditions, and broad functional group tolerance. For the synthesis of this compound, citrazinic acid would be reacted with a source of ammonia (e.g., ammonium (B1175870) chloride in the presence of a base) and a suitable coupling reagent.

Several classes of coupling reagents are available, each with its own set of advantages:

Uronium/Guanidinium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal side reactions.

Phosphonium Salts: Reagents like BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also very effective, though the byproduct of BOP, hexamethylphosphoramide (B148902) (HMPA), is carcinogenic, leading to the wider adoption of PyBOP.

Carbodiimides: Reagents such as DCC (N,N'-dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide), and the water-soluble EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are cost-effective and widely used. They are often used in conjunction with additives like HOBt (1-Hydroxybenzotriazole) to improve efficiency and reduce racemization in chiral substrates.

Table 2: Modern Amide Coupling Reagents for Potential Synthesis of this compound

| Coupling Reagent Class | Example Reagent | Typical Conditions | Advantages |

|---|---|---|---|

| Uronium/Guanidinium Salt | HATU | Amine, Base (e.g., DIPEA), Solvent (e.g., DMF), Room Temp. | High yields, fast reactions, low side products |

| Phosphonium Salt | PyBOP | Amine, Base (e.g., DIPEA), Solvent (e.g., DMF), Room Temp. | High efficiency, non-carcinogenic byproducts |

| Carbodiimide | EDC/HOBt | Amine, Solvent (e.g., DCM, DMF), Room Temp. | Cost-effective, water-soluble byproduct (EDC) |

Catalytic Direct Amidation:

A more recent and "greener" approach involves the direct catalytic amidation of carboxylic acids with amines, which avoids the use of stoichiometric activating agents and reduces waste. Boron-based catalysts, in particular, have shown great promise in this area.

Recent research has highlighted the use of pyridine-borane complexes as efficient catalysts for the direct amidation of a wide range of carboxylic acids and amines. These reactions typically proceed with a low catalyst loading (e.g., 5 mol%) and demonstrate good functional group compatibility. The application of such a catalytic system to the synthesis of this compound would involve heating citrazinic acid with an ammonia source in the presence of the pyridine-borane catalyst. This method represents a significant advancement towards more sustainable and atom-economical amide synthesis.

Table 3: Catalytic Direct Amidation for Potential Synthesis of this compound

| Catalyst | Reactants | Typical Conditions | Advantages |

|---|---|---|---|

| Pyridine-borane complex | Citrazinic acid, Ammonia source | Heat, Low catalyst loading (e.g., 5 mol%) | Atom-economical, reduced waste, catalytic |

The development of these novel and efficient synthetic routes provides a clear pathway to overcoming the limitations of older methods for producing this compound and its derivatives. The adoption of modern coupling reagents and the exploration of catalytic direct amidation are key to achieving higher yields, milder reaction conditions, and more environmentally friendly processes.

Chemical Reactivity and Transformations of 2,6 Dihydroxypyridine 4 Carboxamide

Electrophilic and Nucleophilic Substitution Reactions on the Pyyridine Ring

The pyridine (B92270) ring's electron density is influenced by the nitrogen atom's electronegativity, which is greater than that of the carbon atoms. This results in a significant reduction in electron cloud density at the ortho and para positions, making electrophilic substitution reactions more challenging at these sites compared to the meta position. nih.gov Consequently, electrophilic substitutions on the pyridine ring, such as nitration, sulfonation, and halogenation, are generally difficult to achieve. chemicalbook.com However, halogenation can occur at temperatures exceeding 200°C. chemicalbook.com

In contrast, the 2-, 4-, and 6-positions of the pyridine ring are more susceptible to nucleophilic attack. chemicalbook.combenthambooks.com This is attributed to the stabilizing effect of the ring nitrogen atom on the transition state. benthambooks.com Nucleophilic substitution reactions on pyridine systems typically proceed through a bimolecular addition-elimination mechanism involving a Meisenheimer intermediate. benthambooks.com

For the related compound 2,6-dihydroxypyridine (B1200036), electrophilic substitution reactions are a versatile method for functionalizing the C-3 and C-5 positions. smolecule.com These reactions often utilize halogenating and acylating agents with Lewis acid catalysis at temperatures ranging from 0 to 80 degrees Celsius. smolecule.com In the case of 2-chloro-4,6-dihydroxy-3-methylpyridine, the free para-position is susceptible to electrophilic substitution, as demonstrated by bromination and nitration reactions. rsc.org

Nucleophilic addition reactions targeting the C-4 position of the pyridine ring can provide precise control over stereochemistry and regioselectivity. smolecule.com These reactions may involve organometallic reagents under base catalysis at temperatures from -78 to 25 degrees Celsius. smolecule.com

Redox Chemistry of the Dihydroxypyridine System

The dihydroxypyridine system participates in various redox reactions, often mediated by biological systems or chemical reagents. In the bacterium Arthrobacter nicotinovorans, 2,6-dihydroxypyridine is an intermediate in the degradation of nicotine (B1678760). wikipedia.orgen-academic.com An enzyme, 2,6-dihydroxypyridine hydroxylase, which is a dimeric flavoprotein, catalyzes the NADH-dependent oxidation of 2,6-dihydroxypyridine. wikipedia.org This monooxygenase transfers one oxygen atom from O2 to the substrate, while the other is reduced to water, yielding 2,3,6-trihydroxypyridine. wikipedia.orgen-academic.com The bacterium Arthrobacter oxydans is particularly active in this oxidation. wikipedia.orgen-academic.com

The electrochemical behavior of a related compound, 3-carbamoyl-2,6-dihydroxypyridine-4-carboxylic acid (CDPC), has been studied. It exhibits a pH-dependent reduction wave and two oxidation waves at potentials of 0.85 V or more positive. rsc.org The observed redox processes are chemically irreversible. rsc.org

The redox potentials of these processes are crucial for understanding the molecule's reactivity. The table below summarizes some of the observed redox potentials for a related dihydroxypyridine derivative.

| Process | Potential (vs. Ag/AgCl) | pH |

| Reduction | -1.12 V | 7 |

| Reduction | -0.93 V | 4.4 |

| Oxidation | ≥ 0.85 V | - |

This table presents electrochemical data for a related dihydroxypyridine derivative, highlighting the pH-dependent nature of its reduction potential. rsc.org

Reactions Involving the Carboxamide Functional Group (e.g., hydrolysis, reduction)

The carboxamide functional group (-CONH2) is relatively stable but can undergo several important transformations, including hydrolysis and reduction. savemyexams.comwikipedia.org

Hydrolysis: Amides can be hydrolyzed to carboxylic acids under either acidic or basic conditions. savemyexams.comwikipedia.orgchemistry.coach In acidic hydrolysis, the products are a carboxylic acid and an ammonium (B1175870) ion. chemistry.coach The process involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. chemistry.coach Subsequent protonation of the amino group makes it a better leaving group. chemistry.coach

Under basic conditions, amide hydrolysis yields a carboxylate ion and ammonia (B1221849) or an amine. savemyexams.comchemistry.coach The hydroxide (B78521) ion acts as a strong nucleophile, attacking the carbonyl carbon. chemistry.coach The deprotonation of the resulting carboxylic acid by the base makes the process effectively irreversible. wikipedia.org A recent study on a related compound, HPPT, showed that its fluorescence could be switched off in strongly alkaline environments due to hydrolysis, leading to the formation of 3-carbamoyl-2,6-dihydroxypyridine-4-carboxylic acid (CDPC). rsc.orgnih.gov This ring-opening hydrolysis was found to be reversible, with the fluorescence being restorable in acidic environments. rsc.orgnih.gov

Reduction: The carbonyl group in amides can be reduced to a methylene (B1212753) group by strong reducing agents like lithium aluminum hydride (LiAlH4), forming an amine. savemyexams.com The reduction of a non-substituted amide produces a primary amine and water. savemyexams.com

The following table summarizes the key reactions of the carboxamide group:

| Reaction | Reagents | Products |

| Acid Hydrolysis | Acid, Water, Heat | Carboxylic Acid, Ammonium Ion |

| Base Hydrolysis | Base, Water, Heat | Carboxylate Ion, Ammonia/Amine |

| Reduction | LiAlH4 | Primary Amine, Water |

This table outlines the general reactions of the carboxamide functional group, which are applicable to 2,6-Dihydroxypyridine-4-carboxamide. savemyexams.comwikipedia.orgchemistry.coach

Photochemical Reactivity and Stability under Irradiation

The photochemical behavior of dihydroxypyridine systems is influenced by factors such as pH and the presence of photosensitizers. researchgate.netcore.ac.uk Generally, 1,4-dihydropyridines can be oxidized to the corresponding pyridines upon UV irradiation, a process that can occur in the presence or absence of oxygen. researchgate.net The presence of oxygen can affect the rate of oxidation and may lead to the formation of other byproducts. researchgate.net

The photostability of some carbon nanodots derived from citric acid is linked to pyridone-based structures, with 2,6-dihydroxypyridine-4-carboxylic acid (citrazinic acid) being used as a model compound. rsc.org The fluorescence of these materials can be affected by UV exposure, leading to photobleaching. rsc.org

The table below shows the relative reactivity of dihydroxypyridines with singlet oxygen at different pH values.

| Compound | pH | Relative Reactivity |

| 2,3-DHP | 5 | Photooxidized |

| 2,4-DHP | 5 | Physical deactivation of O2(1Δg) |

| 2,3-DHP & 2,4-DHP | 11 | Highest kr/kt ratios (high reactivity) |

| 2,3-DHP & 2,4-DHP | 14 | High kt values, but lower relative reactivity than at pH 11 |

This table illustrates the pH-dependent photochemical reactivity of dihydroxypyridine analogs, providing insight into the potential behavior of this compound under irradiation. core.ac.uk

Coordination Chemistry of the 2,6 Dihydroxypyridine 4 Carboxamide Ligand

Ligand Binding Modes and Potential Coordination Sites of 2,6-Dihydroxypyridine-4-carboxamide

The this compound ligand possesses several potential coordination sites, making it a versatile building block for constructing diverse coordination polymers and metal-organic frameworks (MOFs). The ligand can exist in different tautomeric forms, primarily the keto and enol forms, which influences its coordination behavior. The primary coordination sites are the nitrogen atom of the pyridine (B92270) ring, the oxygen atoms of the hydroxyl groups, and the oxygen and nitrogen atoms of the carboxamide group.

In the analogous 2,6-dihydroxypyridine-4-carboxylic acid, the deprotonated carboxylate form is frequently observed in metal complexes. Studies on lanthanide-organic frameworks (LnOFs) reveal that the N-protonated 2,6-dihydroxypyridine-4-carboxylate ligand can adopt various bridging fashions, such as μ4- and μ5-bridging modes, to form complex three-dimensional structures. psu.edu In these complexes, coordination typically involves the oxygen atoms of the carboxylate group and the nitrogen atom of the pyridine ring. psu.edu

For this compound, several binding modes can be postulated:

Monodentate Coordination: The ligand could coordinate to a metal center through the pyridine nitrogen atom or the carbonyl oxygen of the carboxamide group.

Bidentate Chelation: The ligand could form a chelate ring by coordinating through the pyridine nitrogen and one of the adjacent hydroxyl oxygen atoms, or through the carbonyl oxygen and the amide nitrogen of the carboxamide group.

Bridging Coordination: The ligand can act as a bridge between two or more metal centers. For instance, in a study of a pyridine-2,6-dicarboxamide-bridged bis(β-cyclodextrin), the amide groups were involved in the linkage. nih.gov This suggests that the carboxamide group of the title compound could similarly participate in forming extended networks.

The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating or counter-ions.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with ligands derived from 2,6-dihydroxypyridine (B1200036) is often carried out under hydrothermal conditions. For example, a series of three-dimensional lanthanide-organic frameworks with the general formula [Ln₂(H–L)₃(H₂O)] (where H–L is the N-protonated 2,6-dihydroxypyridine-4-carboxylate and Ln = La, Pr, Nd, Sm) have been synthesized by reacting the corresponding lanthanide oxide with 2,6-dihydroxypyridine-4-carboxylic acid in distilled water at 140 °C. psu.edu

Structural characterization of these complexes using single-crystal X-ray diffraction reveals that they are often isostructural and exhibit complex 3-D coordination frameworks. psu.edu For instance, the aforementioned lanthanide complexes crystallize in a (4,5,7)-connected network topology. psu.edu In these structures, the ligands adopt μ4- and μ5-bridging fashions, linking the metal centers into a robust framework. psu.edu

| Complex | Formula | Crystal System | Space Group | Key Structural Features | Reference |

| Lanthanum Complex | [La₂(H–L)₃(H₂O)] | Not Specified | Not Specified | 3-D framework, (4,5,7)-connected network, μ4- and μ5-bridging ligands | psu.edu |

| Praseodymium Complex | [Pr₂(H–L)₃(H₂O)] | Not Specified | Not Specified | Isostructural with La complex, 3-D framework | psu.edu |

| Neodymium Complex | [Nd₂(H–L)₃(H₂O)] | Not Specified | Not Specified | Isostructural with La complex, 3-D framework | psu.edu |

| Samarium Complex | [Sm₂(H–L)₃(H₂O)] | Not Specified | Not Specified | Isostructural with La complex, 3-D framework | psu.edu |

Table based on data for 2,6-dihydroxypyridine-4-carboxylate complexes.

Influence of Metal Ions on the Coordination Environment and Ligand Conformation

The choice of the metal ion plays a crucial role in determining the final structure of the coordination compound. The ionic radius, coordination number preference, and electronic configuration of the metal ion all influence the coordination environment and the conformation of the this compound ligand.

The coordination of the metal ion can also induce conformational changes in the ligand, such as twisting of the pyridine ring relative to the carboxamide group, to accommodate the geometric requirements of the metal center.

Potential Applications of Coordination Compounds in Advanced Materials

The coordination compounds of this compound and its analogues are promising candidates for various applications in advanced materials, particularly in the fields of metal-organic frameworks (MOFs) and luminescent materials.

Metal-Organic Frameworks (MOFs): The multidentate and bridging capabilities of the this compound ligand make it an excellent candidate for the construction of MOFs. The lanthanide-organic frameworks based on the corresponding carboxylic acid have demonstrated exceptionally high thermal stability, up to 530 °C, which is attributed to the dense packing and robust network structures. psu.edu Such thermally stable MOFs have potential applications in gas storage, separation, and heterogeneous catalysis.

Luminescent Materials: Lanthanide-based MOFs are well-known for their luminescent properties. The organic ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelength. acs.org For example, Eu(III) and Tb(III) coordination polymers often exhibit strong red and green luminescence, respectively. researchgate.net The luminescent properties of these materials can be tuned by modifying the ligand structure or the metal ion, making them suitable for applications in sensors, displays, and lighting. nih.govrsc.org For instance, the Tb³⁺ complex of 4-(dibenzylamino)benzoic acid shows high green luminescence efficiency with a quantum yield of 82%. acs.org

Applications in Chemical Biology and Advanced Medicinal Chemistry Research

Structure-Activity Relationship (SAR) Studies of 2,6-Dihydroxypyridine-4-carboxamide Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the this compound family, these studies have been crucial in optimizing potency and selectivity against various biological targets.

The synthesis and evaluation of analogs are central to identifying the key structural motifs required for biological function. Research on related dihydroxypyrimidine (DHP) carboxamides, which share a similar pharmacophoric pattern, has provided significant insights. For instance, in the development of inhibitors for the human immunodeficiency virus type-1 (HIV-1) integrase, the dihydroxypyrimidine carboxamide core was identified as a crucial chelating motif for metal ions in the enzyme's active site. nih.govacs.org

Studies on inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease, which also has a metal-dependent active site, have explored various analogs. nih.gov A comparison of three subtypes—methyl carboxylates, carboxylic acids, and carboxamides—revealed that while potent inhibitors were found in all three classes, the carboxylic acid analogs generally exhibited superior inhibitory activity compared to the ester and amide versions in biochemical assays. nih.gov However, specific carboxamide derivatives still displayed significant potency, with IC50 values in the low micromolar range. nih.gov

One of the most successful examples highlighting the importance of the carboxamide moiety is the development of the FDA-approved HIV-1 integrase inhibitor, Raltegravir. nih.gov Its development evolved from a dihydroxypyrimidine carboxylic acid lead compound into a more potent N-substituted carboxamide derivative. nih.gov In a series of N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides designed as HIV integrase inhibitors, structural modifications were systematically made to probe the effects on potency. nih.gov One of the most effective compounds from this series was 2-[1-(dimethylamino)-1-methylethyl]-N-(4-fluorobenzyl)-5,6-dihydroxypyrimidine-4-carboxamide, which demonstrated a cell-based CIC95 of 78 nM. nih.gov This highlights that while the core dihydroxypyridine scaffold is essential, the substituents on both the pyridine (B92270) ring and the carboxamide nitrogen are critical for optimizing bioactivity.

Inhibitory Activity of Dihydroxypyrimidine Derivatives against HCMV pUL89-C

This table summarizes the inhibitory concentrations (IC50) for different subtypes of dihydroxypyrimidine derivatives against the endonuclease activity of pUL89-C. Data sourced from a study on HCMV terminase complex inhibitors. nih.gov

| Compound Subtype | Number of Analogs Tested | Number of Active Analogs (IC50 ≤ 5.7 µM) | Potency Range of Active Analogs (IC50) |

|---|---|---|---|

| Methyl Carboxylates (13) | 19 | 9 | 0.59–5.0 µM |

| Carboxylic Acids (14) | 18 | 18 | 0.54–3.8 µM |

| Carboxamides (15) | 20 | 11 | 0.76–5.7 µM |

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. This predictive tool is invaluable for designing new, more potent derivatives.

Similarly, 3D-QSAR models, such as Topomer CoMFA, have been applied to other carboxamide-containing scaffolds like piperidine (B6355638) carboxamide derivatives to guide the design of new inhibitors. arabjchem.org These models generate 3D contour maps that visualize regions where steric bulk or electrostatic charge variations would favorably or unfavorably impact activity, providing clear guidance for synthesizing next-generation compounds. arabjchem.org For a series of piperidine carboxamide derivatives targeting Anaplastic Lymphoma Kinase (ALK), a robust Topomer CoMFA model was generated (r² = 0.939), which was then used to design 60 new compounds with potentially high inhibitory activity. arabjchem.org

The nature and position of substituents on the this compound scaffold profoundly influence biological activity. The substituents can affect the molecule's electronic properties, lipophilicity, steric profile, and hydrogen-bonding capacity, all of which modulate its interaction with a biological target.

In the context of HIV-1 integrase inhibitors, modifications to the N-benzyl group of N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides were explored. nih.gov The introduction of a fluorine atom on the benzyl (B1604629) ring, for example, was part of an optimized structure with high potency. nih.gov Furthermore, substitutions at the C-2 position of the pyrimidine (B1678525) ring were shown to be critical. nih.gov

For a series of 3-hydroxypyridin-4-one derivatives designed as tyrosinase inhibitors, the effect of substituents on an attached benzohydrazide (B10538) moiety was evaluated. rsc.org The results showed that electron-donating groups, such as a methyl group at the para position of the phenyl ring, could enhance inhibitory activity. rsc.org Conversely, a strong electron-withdrawing group like a nitro group also resulted in good activity, demonstrating a complex relationship between electronic effects and biological response. rsc.org

Effect of Substituents on Tyrosinase Inhibition for 3-Hydroxypyridin-4-one Derivatives

This table illustrates the impact of different substituents on the phenyl ring of a benzo hydrazide moiety attached to a 3-hydroxypyridin-4-one core. Data sourced from a study on tyrosinase inhibitors. rsc.org

| Compound ID | Substituent (Position) | IC50 (µM) |

|---|---|---|

| 6d | 4-CH3 | 26.36 |

| 6i | 3,4-di-OCH3 | 25.29 |

| 6e | 2-NO2 | 28.57 |

| Kojic Acid (Control) | N/A | >100 |

Molecular Mechanisms of Biological Interaction (based on theoretical and in vitro models)

Understanding how this compound and its analogs interact with biological targets at a molecular level is crucial for rational drug design. This is often achieved through a combination of in vitro enzyme assays and computational modeling.

Derivatives of the dihydroxypyridine scaffold have been identified as potent inhibitors of a diverse range of enzymes. A key example is 3-Cyano-2,6-dihydroxypyridine, which was found to be a powerful inhibitor of dihydrouracil (B119008) dehydrogenase (DHUDase), a critical enzyme in the degradation pathway of the chemotherapy drug 5-fluorouracil. nih.gov This compound exhibited an IC50 value of 4.4 nM, and kinetic analysis revealed a mixed-type inhibition mechanism with an inhibition constant (Ki) of 1.51 nM. nih.gov

The primary mechanism for many dihydroxypyridine and dihydroxypyrimidine carboxamide inhibitors targeting metalloenzymes is the chelation of divalent metal ions (e.g., Mg²⁺ or Mn²⁺) in the enzyme's active site. nih.govnih.gov The two hydroxyl groups and the carboxamide oxygen can form a coordinated network that sequesters the metal ions, which are essential for the catalytic activity of enzymes like HIV-1 integrase. nih.govunicamp.br

Kinetic studies on a potent 3-hydroxypyridin-4-one derivative (compound 6i) against tyrosinase, a copper-containing enzyme, revealed that it acts as a competitive inhibitor. rsc.org This suggests that the inhibitor directly competes with the natural substrate for binding to the enzyme's active site. rsc.org

Molecular docking and other computational methods are powerful tools for visualizing and analyzing the interactions between a ligand and its protein target. These studies can predict binding conformations, estimate binding affinities, and identify key amino acid residues involved in the interaction.

Molecular docking studies performed on the closely related 2,6-dihydroxypyridine-4-carboxylic acid (citrazinic acid) with target proteins from Mycobacterium tuberculosis have been conducted to understand its potential as an anti-tuberculosis agent. researchgate.net These computational analyses help identify the binding pose and key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net The molecular electrostatic potential (MEP) map of the molecule helps to identify its reactive sites, with the HOMO-LUMO energy gap being a key indicator of chemical reactivity. researchgate.net

For the potent tyrosinase inhibitor 6i, a 3-hydroxypyridin-4-one derivative, molecular docking studies revealed that it binds effectively within the active site of the tyrosinase enzyme, forming a stable complex. rsc.org Similarly, docking of 2-chloro-6-methoxypyridine-4-carboxylic acid against microbial protein targets has shown its potential for inhibition, with analyses like Lipinski's rule of five and bioavailability scores suggesting it is a good candidate for drug design. tandfonline.com These computational approaches consistently highlight the importance of the pyridine core and its substituents in forming stable, specific interactions with protein targets, guiding further chemical synthesis and biological evaluation. rsc.orgtandfonline.com

Computational Approaches to Binding Site Analysis and Hotspot Identification

Computational methods are instrumental in elucidating the binding interactions of this compound and its analogs with their biological targets. Techniques such as molecular docking and quantum computational calculations help to identify key reactive sites and understand the nature of these interactions. researchgate.net

Molecular electrostatic potential (MEP) maps are frequently used to identify the reactive sites on the molecule. tandfonline.com For instance, in a related pyridine derivative, MEP analysis helped to pinpoint the regions susceptible to electrophilic and nucleophilic attack. tandfonline.com Furthermore, frontier molecular orbital analysis, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provides insights into the molecule's reactivity, suggesting that chemical reactions are likely to occur at positions with low energy levels and high electron density. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool that reveals stabilization interactions within the molecule. researchgate.net For example, studies on related pyridine carboxylic acids have shown significant stabilization energies arising from interactions between lone pairs of oxygen atoms and anti-bonding orbitals. tandfonline.com These computational approaches can also be used to analyze the binding of ligands to protein targets. For instance, docking simulations of 2,6-dihydroxypyridine-4-carboxylic acid with potential protein targets can predict the binding affinity and the specific interactions, such as hydrogen bonds, that stabilize the ligand-protein complex. researchgate.net

The identification of "hotspots" within a binding site—regions that contribute most significantly to the binding energy—is crucial for drug design. By analyzing the predicted docking poses of a series of analogs, it's possible to identify common interaction patterns and key residues within the binding pocket that are critical for affinity. nih.gov For example, analysis of docking poses might reveal that a particular substituent on the pyridine ring consistently occupies a hydrophobic subpocket, while the carboxamide group forms essential hydrogen bonds with specific residues. nih.gov This information is invaluable for the rational design of more potent and selective inhibitors.

Rational Design and Optimization of this compound Analogues for Bioactive Potential

The rational design and optimization of this compound analogues are pivotal for enhancing their therapeutic potential. This process involves a multi-faceted approach that leverages computational and medicinal chemistry strategies to improve potency, selectivity, and pharmacokinetic properties.

Pharmacophore Elucidation and Development for Target-Specific Ligands

Pharmacophore modeling is a cornerstone of rational drug design, defining the essential three-dimensional arrangement of functional groups required for biological activity. For the this compound scaffold, elucidating the pharmacophore involves identifying the key hydrogen bond donors and acceptors, hydrophobic regions, and aromatic features that govern its interaction with a specific biological target.

Computational studies, such as those performed on related pyridine derivatives, can help define these pharmacophoric features. researchgate.net For instance, a ligand-based drug design (LBDD) approach for a series of inhibitors revealed that a carbonyl linker and an alkyl sulfonyl group were important features for activity, alongside a specific heterocyclic system acting as a hinge-binding moiety. acs.org The development of a pharmacophore model allows for the virtual screening of large compound libraries to identify novel molecules that fit the model and are therefore likely to be active.

Scaffold Hopping and Lead Optimization Strategies within the Pyridine Framework

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify isofunctional molecular structures with significantly different core frameworks. nih.gov This approach is particularly valuable for overcoming issues such as poor metabolic stability or off-target effects associated with an initial lead compound. nih.gov Within the pyridine framework, scaffold hopping can involve replacing the pyridine ring with other heterocycles to improve properties while maintaining key binding interactions. nih.govnih.gov

For example, replacing a phenyl group with a pyridyl or pyrimidyl substituent has been shown to increase metabolic stability by decreasing the potential for oxidative metabolism. nih.gov Lead optimization often involves modifying or introducing side chains and substituents to enhance biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov A successful scaffold hopping strategy can lead to the discovery of novel, patentable chemical entities with improved therapeutic profiles. nih.gov

Strategies for lead optimization within the pyridine framework may include:

Introduction of substituents: Adding functional groups to the pyridine ring to enhance binding affinity or modulate physicochemical properties.

Ring system modifications: Replacing the pyridine core with other heterocycles (e.g., pyrimidine, pyrazole) to improve metabolic stability or selectivity. nih.gov